molecular formula C9H17NO B13148665 1-(3-Aminocyclopentyl)butan-2-one

1-(3-Aminocyclopentyl)butan-2-one

Cat. No.: B13148665
M. Wt: 155.24 g/mol
InChI Key: YZMLEXQFWZOZEZ-UHFFFAOYSA-N
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Description

1-(3-Aminocyclopentyl)butan-2-one is a chemical compound with the molecular formula C9H17NO. It features both an amine functional group and a ketone group on a cyclopentane ring backbone, making it a versatile intermediate in organic synthesis and drug discovery research. This structure is characteristic of a scaffold used in medicinal chemistry for the development of novel pharmacologically active molecules. As a building block, it can be utilized in the synthesis of more complex structures, particularly in creating molecular libraries for high-throughput screening. The presence of the amine group makes it a suitable precursor for forming amide bonds, while the ketone can undergo various reactions such as reductive amination or Grind addition. Researchers may employ this compound in developing potential inhibitors for specific enzymatic targets. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety data sheets should be consulted prior to use. Proper handling procedures and cold-chain transportation are recommended to preserve the integrity of the compound. Note on Information: The specific biological mechanisms, metabolic pathways, and detailed research applications for this exact compound are not fully characterized in the public scientific literature at this time. The information provided describes its general utility as a synthetic intermediate based on its functional groups. Researchers are encouraged to conduct their own experimental investigations to determine its specific properties and suitability for their projects.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-aminocyclopentyl)butan-2-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)6-7-3-4-8(10)5-7/h7-8H,2-6,10H2,1H3

InChI Key

YZMLEXQFWZOZEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CCC(C1)N

Origin of Product

United States

Synthetic Methodologies for 1 3 Aminocyclopentyl Butan 2 One and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Aminocyclopentyl Butanone System

A logical retrosynthetic analysis of 1-(3-aminocyclopentyl)butan-2-one reveals several key disconnections that form the basis for plausible synthetic routes. The primary strategic disconnections involve the carbon-nitrogen bond of the amino group and the carbon-carbon bond connecting the butan-2-one side chain to the cyclopentyl ring.

One potential disconnection is at the C-N bond, suggesting the introduction of the amino group via methods such as reductive amination of a corresponding cyclopentanone (B42830) precursor. This approach would involve the reaction of a 3-(2-oxobutyl)cyclopentan-1-one with an amine source.

Alternatively, disconnection of the C-C bond between the cyclopentyl ring and the butanone moiety points towards an alkylation strategy. This could involve the reaction of a cyclopentylamine (B150401) derivative with a suitable four-carbon electrophile, such as a 1-halobutan-2-one.

A third strategy could involve the formation of the cyclopentyl ring itself as a key step, using acyclic precursors that already contain the necessary carbon and nitrogen functionalities. This would allow for the stereochemical control to be established during the cyclization process.

Exploration of Classical and Contemporary Synthetic Routes to the this compound Core

The synthesis of the this compound core can be approached through a variety of classical and modern synthetic methods. These routes often focus on the stereocontrolled construction of the cyclopentane (B165970) ring, followed by the introduction and functionalization of the side chains.

Stereoselective Synthesis of the Cyclopentyl Ring System

The control of stereochemistry in the cyclopentane ring is paramount for the synthesis of specific isomers of the target molecule. Both diastereoselective and enantioselective strategies are employed to achieve this.

Diastereoselective methods aim to control the relative stereochemistry of the substituents on the cyclopentane ring. The Mannich reaction, a three-component condensation, can be a powerful tool for introducing an aminoalkyl group onto a carbonyl compound. nih.govgoogle.commasterorganicchemistry.com In the context of our target molecule, a Mannich-type reaction could be envisioned to construct the aminocyclopentyl core.

Michael additions are also a cornerstone of cyclopentane synthesis, allowing for the formation of C-C bonds in a conjugate fashion. chemrxiv.orgyoutube.com The addition of a nucleophile to a cyclopentenone derivative can establish the desired 1,3-substitution pattern with a degree of diastereoselectivity. Tandem Michael addition/cyclization reactions can lead to highly functionalized cyclopentane derivatives with multiple stereocenters. chemrxiv.org

Reaction Type Key Features Potential Application
Mannich Reaction Three-component reaction forming a β-amino carbonyl compound.Introduction of the aminomethyl group or a precursor to the butanone side chain.
Michael Addition Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl.Formation of the 1,3-disubstituted cyclopentane ring.

To obtain enantiomerically pure this compound, enantioselective strategies are essential. Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, has emerged as a powerful approach. For instance, asymmetric Michael additions catalyzed by chiral organocatalysts can provide access to enantiomerically enriched cyclopentane derivatives. nih.govwikipedia.org

Chiral auxiliaries offer another robust method for controlling stereochemistry. nih.gov A chiral auxiliary can be temporarily attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed.

Enantioselective Strategy Description Example Application
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer.Enantioselective Michael addition to a cyclopentenone precursor.
Chiral Auxiliaries A chiral molecule temporarily attached to the substrate to direct stereoselective transformations.Diastereoselective alkylation of a cyclopentanone enolate bearing a chiral auxiliary.

Installation and Functionalization of the Butan-2-one Moiety

The butan-2-one side chain can be introduced through several methods. One common approach is the alkylation of a pre-formed cyclopentane nucleophile, such as an enolate or an organometallic reagent, with an electrophile like 1-bromo-2-butanone.

Alternatively, the butanone moiety can be constructed in a stepwise manner. For example, a precursor with a two-carbon side chain could be extended through reactions such as a Grignard addition followed by oxidation.

Introduction of the Amino Functionality and its Stereochemical Control

The amino group can be introduced at various stages of the synthesis. A common and efficient method is reductive amination. chemrxiv.org This involves the reaction of a ketone precursor, such as 3-(2-oxobutyl)cyclopentan-1-one, with ammonia (B1221849) or a protected amine in the presence of a reducing agent like sodium cyanoborohydride. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, potentially leading to the desired diastereomer.

Another strategy is the aza-Michael addition, where an amine nucleophile adds to an α,β-unsaturated carbonyl compound. This can be a powerful method for establishing the C-N bond with stereocontrol, particularly when using chiral catalysts or substrates.

Advanced Synthetic Protocols

Modern organic synthesis focuses on developing novel methods that offer high efficiency, selectivity, and complexity in a single step. For a molecule like this compound, which features a substituted cyclopentane ring, advanced strategies are essential for its effective construction.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are powerful tools for building molecular complexity with high atom and step economy. nih.gov For the synthesis of this compound, an MCR approach could be envisioned to construct the core aminocyclopentyl or the γ-amino ketone moiety.

One plausible MCR strategy is a variation of the Mannich reaction. nih.gov This reaction typically involves an amine, a carbonyl compound, and an active hydrogen compound. A hypothetical three-component reaction to form a precursor to the target molecule could involve a cyclopentene (B43876) derivative, an amine, and a butanone equivalent. For instance, the reaction of cyclopent-2-en-1-one, a primary amine (like ammonia or a protected equivalent), and an enolate derived from butan-2-one could potentially assemble the key carbon framework.

Another relevant MCR is the Strecker reaction, which is used to synthesize α-amino acids from an aldehyde or ketone, an amine, and cyanide. nih.gov While not directly applicable to the γ-amino ketone structure of the target, variations of imine-initiated MCRs could be adapted. For example, a Petasis (borono-Mannich) reaction could couple a cyclopentenyl boronic acid, an amine, and a glyoxal (B1671930) derivative, which could then be further elaborated to the butanone side chain. nih.gov

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are also highly versatile for generating complex structures. nih.govresearchgate.net A modified Ugi reaction could potentially bring together a cyclopentenyl aldehyde, an amine, a carboxylic acid, and an isocyanide, with the resulting product being a precursor that can be converted to the desired this compound through subsequent transformations. The key advantage of MCRs lies in their ability to rapidly generate diverse molecular scaffolds from simple starting materials in a time- and resource-efficient manner. nih.govcolby.edu

Table 1: Comparison of Potential Multicomponent Reactions for Scaffold Assembly

Reaction NameReactant 1Reactant 2Reactant 3Potential Intermediate
Mannich-typeCyclopent-2-en-1-oneAmmoniaButan-2-one enolateSubstituted cyclopentanone
Petasis-typeCyclopentenyl boronic acidAmineGlyoxal derivativeα-Amino alcohol derivative
Ugi-typeCyclopentenyl aldehydeAmineCarboxylic acidα-Acylamino carboxamide

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, thus streamlining synthetic routes. nih.gov For the synthesis of this compound, C-H functionalization could be applied to either a pre-functionalized cyclopentane ring or the butanone chain.

A promising approach involves the directed C-H activation of a cyclopentane derivative. For instance, starting with a cyclopentane carboxylic acid, a directing group can be used to achieve γ-selective C-H arylation or alkylation. nih.gov While the direct introduction of a butanone moiety is challenging, a precursor group could be installed via C-H activation, which is then converted to the ketone. For example, a palladium-catalyzed C-H activation could introduce an aryl or vinyl group at the 3-position of a protected aminocyclopentane, which could then be oxidized to the butanone functionality.

Alternatively, C-H functionalization could be employed to build the alkyl chain. Starting with a 3-aminocyclopentane derivative, a radical-mediated C-H alkylation could introduce the butanone side chain. This approach would be highly efficient as it avoids pre-functionalization of the cyclopentane ring. However, controlling the regioselectivity of such a reaction on the cyclopentane ring can be challenging.

Table 2: Potential C-H Functionalization Approaches

Starting MaterialReagentCatalystPotential Product
N-protected 3-aminocyclopentane carboxylic acidAryl iodidePd(OAc)₂3-Aryl-1-aminocyclopentane derivative
3-Aminocyclopentane derivativeButan-2-one radical precursorRadical initiatorThis compound

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions, which can participate in a wide range of transformations, including stereoselective bond formation. nih.govnih.gov This methodology could be particularly useful for controlling the stereochemistry at the C1 and C3 positions of the cyclopentane ring in this compound.

A potential application of photoredox catalysis would be in the conjugate addition of a radical to a cyclopentene derivative. For example, a radical generated from a butanone precursor via photoredox catalysis could add to a protected 3-aminocyclopentene. The stereoselectivity of this addition could be controlled by a chiral catalyst or a chiral auxiliary on the cyclopentene ring. nih.gov

Furthermore, photoredox catalysis can be used for the decarboxylative coupling of amino acids or their derivatives. researchgate.net A strategy could involve the coupling of a derivative of 3-aminocyclopentane carboxylic acid with a suitable precursor for the butanone side chain. The mild conditions of photoredox catalysis are often compatible with a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. nih.govorganic-chemistry.org

Table 3: Hypothetical Photoredox-Catalyzed Reactions

Reactant 1Reactant 2PhotocatalystKey Intermediate
Protected 3-aminocyclopenteneButanone radical precursorIridium or Ruthenium complexSubstituted cyclopentyl radical
3-Aminocyclopentane carboxylic acid derivativeAlkene precursor of butanoneOrganic dyeAlkyl radical

Chemical Reactivity and Mechanistic Investigations of 1 3 Aminocyclopentyl Butan 2 One

Elucidation of Reaction Pathways and Mechanisms

Reactivity of the Amino Group (e.g., Acylation, Alkylation, Cyclization)

No specific studies on the acylation, alkylation, or cyclization reactions involving the amino group of 1-(3-aminocyclopentyl)butan-2-one have been found. While primary amines are known to undergo these transformations, the specific reaction conditions, yields, and mechanistic details for this particular compound are not documented.

Reactivity of the Ketone Functionality (e.g., Nucleophilic Additions, Enolization, Condensations)

There is no available research detailing nucleophilic additions, enolization, or condensation reactions specifically at the ketone functionality of this compound. The influence of the aminocyclopentyl substituent on the reactivity of the ketone is therefore not characterized.

Transformations Involving the Cyclopentyl Ring System

Specific chemical transformations involving the cyclopentyl ring of this compound, such as ring-opening, expansion, or functionalization, are not described in the available literature.

Stereochemical Outcomes and Diastereocontrol in Reactions Involving this compound

Due to the presence of stereocenters, the stereochemical outcomes of reactions involving this compound are of interest. However, no studies on diastereocontrol or the stereochemical course of any reaction involving this specific compound have been found.

Role of this compound as a Synthetic Intermediate for Complex Molecular Architectures

There are no documented examples of this compound being utilized as a building block or synthetic intermediate in the construction of more complex molecules, such as natural products or pharmaceutical agents.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular framework of 1-(3-Aminocyclopentyl)butan-2-one. emerypharma.com A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

For a comprehensive analysis, the following hypothetical NMR data in a typical solvent like CDCl₃ is considered.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position (Structure) Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity / Remarks
H₃C-CH₂ -C(O)-2.4535.8q, J = 7.3 Hz (Quartet)
H₃C -CH₂-C(O)-1.057.8t, J = 7.3 Hz (Triplet)
-C(O)-CH₂ -Cyclopentyl2.5851.5d, J = 7.5 Hz (Doublet)
Cyclopentyl-CH -NH₂3.1553.2m (Multiplet)
Cyclopentyl-CH₂ (adjacent to CH-NH₂)1.80 - 2.0533.0m (Multiplet)
Cyclopentyl-CH₂ (adjacent to CH-CH₂)1.65 - 1.8530.5m (Multiplet)
-C(O)--211.5Ketone Carbonyl
-NH₂ 1.55-br s (Broad Singlet)

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. The numbering for the table corresponds to the butanone and cyclopentyl moieties.

Multi-dimensional NMR experiments are indispensable for assembling the molecular puzzle of this compound. emerypharma.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edulibretexts.org For this molecule, a COSY spectrum would show a clear correlation between the methyl protons (δ ~1.05 ppm) and the methylene (B1212753) protons (δ ~2.45 ppm) of the ethyl group. It would also map the connectivity between the protons on the cyclopentyl ring, helping to trace the sequence of CH and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). emerypharma.comsdsu.edu Each cross-peak in an HSQC spectrum connects a specific proton signal to the signal of the carbon it is attached to. For instance, it would definitively link the proton signal at ~3.15 ppm to the carbon at ~53.2 ppm, confirming this as the CH-NH₂ moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-4 bonds) between protons and carbons. sdsu.eduyoutube.com This is crucial for connecting different fragments of the molecule. A key correlation would be observed from the methylene protons alpha to the carbonyl (δ ~2.58 ppm) to the carbonyl carbon itself (δ ~211.5 ppm), confirming the butanone structure. Furthermore, HMBC correlations from the protons on the cyclopentyl ring to the carbons of the butanone side chain would establish the precise point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, regardless of their bonding connectivity. libretexts.org This is particularly valuable for determining stereochemistry. For the cyclopentyl ring, NOESY can distinguish between cis and trans isomers. For example, a NOESY correlation between the proton of the CH-NH₂ group and the protons of the CH₂ group of the butanone side chain would suggest a cis relationship between these substituents.

To determine the enantiomeric purity of a sample of this compound, chiral NMR solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed. When a chiral agent is added to a solution of the racemic compound, it forms transient diastereomeric complexes. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (ee) can be accurately quantified.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute and relative configuration. nih.govspringernature.comthieme-connect.de The process requires a single, high-quality crystal of the compound. When a beam of X-rays is diffracted by the crystal, the resulting diffraction pattern can be mathematically analyzed to generate a precise electron density map, revealing the spatial arrangement of every atom.

For this compound, this technique would:

Determine Relative Configuration: It would unequivocally establish the cis or trans relationship between the amino group and the butan-2-one side chain on the cyclopentyl ring.

Determine Absolute Configuration: By using anomalous dispersion effects, typically requiring the presence of a heavier atom or the use of specific X-ray wavelengths, the absolute stereochemistry (R or S) at the chiral centers can be determined. wikipedia.orgtaylorandfrancis.com This provides a definitive assignment that can be used to calibrate chiroptical methods.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netaps.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchPrimary Amine3400 - 3250 (two bands)Medium
C-H StretchAlkanes (CH₃, CH₂, CH)2960 - 2850Strong
C=O StretchKetone~1715Strong
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium-Strong
C-N StretchAliphatic Amine1250 - 1020Medium

The IR and Raman spectra for this compound would be expected to clearly show a strong absorption around 1715 cm⁻¹, indicative of the ketone's carbonyl group. rasayanjournal.co.inresearchgate.net Additionally, the presence of two distinct bands in the 3400-3250 cm⁻¹ region, coupled with a bending vibration around 1600 cm⁻¹, would confirm the primary amine (-NH₂) group. The dense region of strong peaks between 2850 and 2960 cm⁻¹ corresponds to the aliphatic C-H stretching of the cyclopentyl ring and butanone side chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govalgimed.com Unlike low-resolution mass spectrometry which measures mass to the nearest integer, HRMS can measure mass to several decimal places. libretexts.org

For this compound:

Molecular Formula: C₉H₁₇NO

Nominal Mass: 155 amu

Calculated Exact Mass: 155.131014 u

An HRMS experiment would confirm this exact mass, ruling out other possible formulas with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the loss of an ethyl radical (•CH₂CH₃) or the aminocyclopentylmethyl radical.

McLafferty Rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this is less likely for the ethyl side.

Cleavage at the Amine: Fragmentation initiated by the nitrogen atom, often involving the loss of ammonia (B1221849) (NH₃) or cleavage of the C-N bond.

Table 3: Predicted HRMS Fragments for this compound

m/z (Exact Mass) Possible Formula Fragment Identity
155.1310C₉H₁₇NO[M]⁺ (Molecular Ion)
126.1072C₇H₁₂NO[M - C₂H₅]⁺
98.0966C₆H₁₂N[C₅H₈NH₂-CH₂]⁺
84.0813C₅H₁₀N[C₅H₉NH]⁺
57.0340C₃H₅O[CH₃CH₂CO]⁺

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.orgscribd.com

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of wavelength. nih.gov The resulting curve, particularly its shape and sign near an absorption band (a phenomenon known as the Cotton effect), can be related to the molecule's absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. libretexts.org For this compound, the most significant chromophore is the carbonyl group of the ketone. The n→π* electronic transition of the ketone, which occurs around 280-300 nm, is inherently dissymmetric due to the influence of the chiral centers. The sign of the Cotton effect associated with this transition can often be predicted by empirical rules, such as the Octant Rule, providing strong evidence for the absolute configuration of the stereocenter alpha to the carbonyl group and offering conformational insights. researchgate.net

Theoretical and Computational Chemistry Studies on 1 3 Aminocyclopentyl Butan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 1-(3-Aminocyclopentyl)butan-2-one , these calculations would offer fundamental insights into its behavior at the molecular level.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy arrangement of the atoms in This compound . Furthermore, due to the flexibility of the cyclopentyl ring and the butane (B89635) chain, a thorough conformational analysis would be necessary to identify the various possible conformers and their relative energies. This information is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred shape.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. By calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of This compound , one could predict its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals would pinpoint the likely sites of electrophilic and nucleophilic attack.

A hypothetical data table for such an analysis might look like this:

Molecular OrbitalEnergy (eV)Description
HOMOCalculated ValuePrimarily located on the nitrogen atom of the amino group, suggesting this as a primary site for electrophilic attack.
LUMOCalculated ValueLikely centered on the carbonyl carbon of the butan-2-one moiety, indicating this as a potential site for nucleophilic attack.
HOMO-LUMO GapCalculated ValueProvides an indication of the molecule's kinetic stability.

Electrostatic Potential Surfaces and Charge Distribution Analysis

An electrostatic potential (ESP) surface map would provide a visual representation of the charge distribution within the This compound molecule. Regions of negative potential (typically colored red or orange) would indicate areas rich in electrons, such as the lone pair on the nitrogen atom and the oxygen of the carbonyl group. Positive potential regions (blue) would highlight electron-deficient areas, likely around the hydrogen atoms of the amino group and the alpha-carbons to the carbonyl group. This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules or biological targets.

Mechanistic Probing via Computational Simulations

Beyond static properties, computational simulations can be employed to explore the dynamic processes of chemical reactions involving This compound .

Transition State Characterization and Energy Barrier Calculations

Should This compound be involved in a chemical transformation, for instance, a reaction at its amino or keto group, computational methods could be used to identify the transition state structure for that reaction. By calculating the energy of this transition state relative to the reactants, the activation energy barrier can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed.

Reaction Coordinate Analysis and Reaction Pathway Elucidation

A reaction coordinate analysis would map out the entire energy profile of a potential reaction from reactants to products, passing through the transition state. This would provide a detailed step-by-step understanding of the reaction mechanism. Such an analysis could, for example, elucidate the precise movements of atoms as a nucleophile attacks the carbonyl carbon or as a proton is transferred to or from the amino group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict spectroscopic parameters with a useful degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of novel compounds. These predictions are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT).

Predicted ¹H and ¹³C NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Theoretical predictions of NMR chemical shifts for this compound can be calculated. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the presence of the aminocyclopentyl group would introduce additional complexity and a different set of predicted shifts. The protons and carbons of the cyclopentyl ring and the amino group would have their own characteristic chemical shifts, influenced by their connectivity and stereochemistry.

A hypothetical table of predicted NMR chemical shifts for this compound, based on computational models, would resemble the following:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (butanoyl)ValueValue
CH₂ (butanoyl)ValueValue
C=O-Value
CH (cyclopentyl, adjacent to CH₂)ValueValue
CH₂ (cyclopentyl)ValueValue
CH (cyclopentyl, with NH₂)ValueValue
NH₂Value-

Note: The actual values would require specific quantum chemical calculations.

Predicted Vibrational Frequencies:

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Theoretical calculations can predict these frequencies, which correspond to stretching, bending, and other vibrational modes. These predicted spectra can be invaluable for identifying functional groups.

For this compound, key predicted vibrational frequencies would include:

C=O Stretch: A strong absorption band characteristic of a ketone, typically predicted in the range of 1700-1725 cm⁻¹. For butan-2-one, this peak is observed around 1715 cm⁻¹. echemi.com

N-H Stretch: Associated with the primary amine group, usually appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H Stretch: Arising from the alkyl portions of the molecule (cyclopentyl and butanoyl groups), typically found in the 2850-3000 cm⁻¹ range. echemi.com

N-H Bend: This vibration for a primary amine is expected in the 1590-1650 cm⁻¹ region.

C-N Stretch: This would likely be observed in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

A table summarizing the key predicted vibrational frequencies would be structured as follows:

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (alkyl)2850 - 3000Medium to Strong
C=O Stretch (ketone)1700 - 1725Strong
N-H Bend (amine)1590 - 1650Medium
C-N Stretch1000 - 1350Medium

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics is excellent for predicting static properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions over time.

Conformational Flexibility:

This compound possesses significant conformational flexibility due to the rotatable bonds in the butanoyl side chain and the puckering of the cyclopentane (B165970) ring. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its interactions with other molecules. The simulations would track the dihedral angles of the side chain and the puckering coordinates of the ring to characterize the conformational landscape.

Solvent Effects:

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule, particularly around the polar amine and carbonyl groups.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amine group and protic solvents, or between the carbonyl oxygen and protic solvents.

Hydrophobic Interactions: The behavior of the nonpolar alkyl parts of the molecule in aqueous environments.

By analyzing the radial distribution functions and the number of hydrogen bonds over time, researchers can gain a quantitative understanding of how the solvent influences the structure and dynamics of this compound. This information is vital for predicting its solubility, reactivity, and transport properties in different media.

Analytical Method Development for 1 3 Aminocyclopentyl Butan 2 One in Research Contexts

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in chemical synthesis and analysis, allowing for the separation of compounds from complex mixtures. iitg.ac.in The choice of technique depends on the analyte's properties and the specific analytical goal, such as reaction monitoring, purification, or chiral purity assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of moderately polar, non-volatile compounds like 1-(3-Aminocyclopentyl)butan-2-one. For routine purity analysis, a reversed-phase method is typically employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.

Given that this compound possesses at least one stereocenter on the cyclopentyl ring, its synthesis can result in a mixture of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. uma.es This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The determination of ee is generally performed using nonspecific detectors like UV, and the method's validity often relies on the availability of pure enantiomer standards for initial identification. uma.esnih.gov However, approaches using chiroptical detectors can sometimes circumvent the need for pure standards. uma.es

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Determination

Parameter Value/Condition
Column Chiral AGP
Mobile Phase Isocratic mixture of aqueous buffer and organic modifier (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detector UV at 210 nm (for the carbonyl chromophore)
Column Temp. 25 °C
Hypothetical R-Enantiomer Retention Time 8.5 min

| Hypothetical S-Enantiomer Retention Time | 10.2 min |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. esdm.go.id The applicability of GC to this compound depends on its volatility and thermal stability. While the compound's molecular weight suggests it is sufficiently volatile for GC analysis, the primary amine can lead to peak tailing and potential degradation in the hot injector port.

To mitigate these issues, derivatization of the amine group is a common strategy. Alternatively, advanced injection techniques using a programmable temperature vaporizer (PTV) inlet can allow for the analysis of thermally labile compounds by minimizing their decomposition. nih.gov In a GC separation, compounds are separated based on their boiling points and interaction with the stationary phase; compounds with lower boiling points generally elute first. youtube.com The relative amount of each component in a mixture can be determined by integrating the area under its corresponding peak in the chromatogram. youtube.com

Table 2: Potential Gas Chromatography Parameters

Parameter Value/Condition
Column DB-5 or similar nonpolar capillary column
Inlet Programmable Temperature Vaporizer (PTV)
Carrier Gas Helium or Hydrogen
Oven Program Temperature gradient (e.g., 50 °C to 250 °C)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique ideal for monitoring the progress of a chemical reaction. researchgate.netscribd.com It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. youtube.com For the synthesis of this compound, TLC can be used to track the disappearance of the starting materials and the appearance of the product.

A typical TLC plate for reaction monitoring would have three lanes: one for the starting material (reactant), one for the reaction mixture, and a "cospot" where both the starting material and reaction mixture are spotted together. rochester.edu The cospot helps to confirm the identity of spots in the reaction lane, especially when the reactant and product have similar retention factors (Rf). rochester.edu Due to the presence of a primary amine, the product spot can be visualized specifically by staining the plate with ninhydrin, which reacts with the amine to produce a characteristic purple or yellow color. iitg.ac.in

Table 3: Example of TLC for Monitoring a Synthesis Reaction

Lane Description Observation Interpretation
1 Starting Material (SM) Single spot at Rf = 0.6 Reference for reactant
2 Reaction Mixture (t=1 hr) Two spots: one at Rf = 0.6 (intense), one at Rf = 0.3 (faint) Reaction has started, but mostly SM remains
3 Reaction Mixture (t=4 hr) Two spots: one at Rf = 0.6 (faint), one at Rf = 0.3 (intense) Reaction is progressing well

| 4 | Reaction Mixture (t=8 hr) | Single spot at Rf = 0.3 | Reaction is complete; SM is consumed |

Rf = distance traveled by substance / distance traveled by solvent front iitg.ac.in

Advanced Sample Preparation Techniques

Prior to instrumental analysis, especially from complex matrices encountered during research (e.g., crude reaction mixtures or biological media), a sample preparation step is often necessary to remove interfering substances. Solid-Phase Extraction (SPE) is a versatile technique for sample cleanup and concentration. For this compound, which has both a basic amine and a neutral ketone, a mixed-mode SPE sorbent (containing both ion-exchange and reversed-phase functionalities) could be highly effective. Alternatively, a stepwise approach using a cation-exchange sorbent to capture the amine, followed by elution and further cleanup on a reversed-phase sorbent, could be employed. Such cleanup was used for promethazine, which was recovered from human serum samples using SPE before analysis. nih.gov

Quantitative Analytical Methodologies (e.g., NMR, LC-MS based quantification)

For accurate quantification, more sophisticated techniques are required. Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful methodologies.

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov It is well-suited for detecting and quantifying low levels of compounds in complex mixtures. nih.gov For this compound, a quantitative method would typically be developed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This involves selecting the protonated molecule ([M+H]+) as the precursor ion and a specific fragment ion produced upon collision-induced dissociation. Method validation would ensure linearity, accuracy, precision, and a suitable lower limit of quantification (LLOQ). nih.gov

Table 4: Hypothetical LC-MS/MS Parameters for Quantification

Parameter Value/Condition
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion (Q1) m/z 156.1 (Calculated [M+H]+ for C9H17NO)
Product Ion (Q3) A characteristic fragment ion (e.g., loss of butyl group)
Collision Energy Optimized for maximum fragment intensity
Dwell Time 100 ms

| Linearity Range | 1 - 1000 ng/mL |

Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration or purity of a sample without the need for an identical reference standard of the analyte. The method relies on comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration. The absolute quantity of the analyte can then be calculated directly.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights on 1-(3-Aminocyclopentyl)butan-2-one

To date, specific academic literature focusing exclusively on this compound is notably limited. The primary source of information regarding this compound comes from the catalogs of chemical suppliers, which provide fundamental data such as its Chemical Abstracts Service (CAS) number, molecular formula, and structure.

PropertyValue
CAS Number 1853058-68-0
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name This compound

While direct research is scarce, the significance of the core motifs within this compound can be inferred from broader studies. The cyclopentylamine (B150401) scaffold is a recurring feature in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. For instance, substituted cyclopentylamines have been investigated for their potential as therapeutic agents. This suggests that this compound could serve as a valuable building block in the synthesis of novel bioactive molecules.

Identification of Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of this compound presents several challenges and opportunities for methodological innovation. While a definitive, optimized synthetic route has not been published, plausible pathways can be proposed based on established organic chemistry principles.

One potential retrosynthetic approach would involve the disconnection of the C-C bond between the cyclopentyl ring and the butanone side chain. This would lead to a key intermediate, a protected 3-aminocyclopentyl halide or triflate, which could then be coupled with an appropriate butanone enolate or its equivalent. The protection of the amine functionality would be crucial to prevent side reactions.

Hypothetical Synthetic Pathway:

Protection of 3-aminocyclopentanol (B77102): The commercially available 3-aminocyclopentanol could be N-protected using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

Activation of the hydroxyl group: The hydroxyl group of the protected aminocyclopentanol could be converted into a good leaving group, for example, by tosylation or conversion to a bromide.

Coupling Reaction: The resulting electrophilic cyclopentyl derivative could then be reacted with the enolate of butan-2-one. This step would require careful optimization of reaction conditions to favor C-alkylation over O-alkylation.

Deprotection: The final step would involve the removal of the amine protecting group to yield this compound.

A significant challenge in this proposed synthesis is the control of stereochemistry, as the 3-substituted cyclopentylamine can exist as cis and trans isomers. The development of stereoselective synthetic methods would be a key area for future research.

Opportunities for Further Mechanistic and Theoretical Investigations

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ketone, opens up avenues for interesting mechanistic and theoretical studies. The intramolecular interaction between these two functional groups could lead to the formation of a cyclic hemiaminal or iminium ion, depending on the reaction conditions.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the conformational preferences of the molecule and the transition states of its potential reactions. Such studies could help in predicting the stereochemical outcome of reactions and in designing catalysts for stereoselective transformations.

Furthermore, the investigation of the reaction mechanisms of this compound with various reagents would be of fundamental interest. For example, the study of its reduction, oxidation, and condensation reactions could reveal novel chemical transformations and provide a deeper understanding of the reactivity of bifunctional molecules.

Potential for this compound as a Precursor for Novel Chemical Entities in Synthetic Organic Chemistry

The true potential of this compound lies in its utility as a versatile precursor for the synthesis of more complex and potentially bioactive molecules. The presence of both a primary amine and a ketone allows for a wide range of chemical modifications.

The amine group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functionalities. The ketone group, on the other hand, can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce a second amino group, or condensation reactions to form larger carbon skeletons.

This dual reactivity makes this compound an attractive starting material for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. The incorporation of the cyclopentyl scaffold can impart favorable pharmacokinetic properties, such as improved metabolic stability and cell permeability, to the resulting molecules. The development of novel derivatives from this precursor could lead to the discovery of new chemical entities with significant therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.